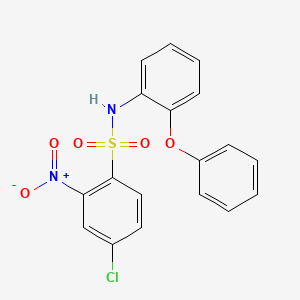

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine

Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a sulfonamide derivative characterized by a sulfonyl group bridging a 4-chloro-2-nitrophenyl moiety and a 2-phenoxyphenyl amine. The sulfonamide group (-SO₂NH-) confers stability under basic conditions due to the electron-withdrawing sulfonyl group, which enhances the acidity of the amide proton compared to carbonamides . This compound’s molecular weight is approximately 312.73 g/mol, as inferred from structurally related compounds .

Properties

IUPAC Name |

4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWZDNXMFHLCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes reduction to form intermediate species (nitroso-, hydroxylamine, amine). These steps involve reactive radical species and nitrenium ions, which can interact with biomolecules :

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic substitution reactions. For example, sulfonyl chlorides can react with amines to form sulfonamides :

SET and Pummerer-Type Reactions

In sulfur(IV) chemistry, oxidative activation of sulfides or sulfoxides can lead to Pummerer-like rearrangements. While not directly observed for this compound, analogous systems show:

This mechanism may inform potential degradation pathways .

Nitro Group

-

Reduction : Yields amines via nitroso intermediates, with potential genotoxicity due to nitrenium ion formation .

-

Electrophilic Substitution : Directs reactions to specific positions on the aromatic ring (e.g., meta to nitro groups).

Sulfonyl Group

Scientific Research Applications

The compound has been studied for various biological activities, including:

- Enzyme Inhibition :

- Antimicrobial Activity :

- Cytotoxicity in Cancer Cells :

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

Case Study 1: Inhibition of ACC

A study demonstrated that the compound effectively inhibited ACC in vitro, leading to decreased fatty acid synthesis in cultured adipocytes. This suggests potential applications in obesity management .

Case Study 2: Antimicrobial Efficacy

Research conducted on bacterial strains showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 3: Cancer Cell Line Studies

In vitro tests using multiple cancer cell lines revealed that the compound could induce apoptosis through the mitochondrial pathway. Further investigations are needed to elucidate the specific molecular targets involved .

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

a. ((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS: 862794-91-0)

- Structure : Incorporates an oxazole heterocycle and a 4-fluorophenyl group.

- The 4-fluorophenyl group is less electron-withdrawing than the nitro group in the target compound, leading to reduced acidity of the sulfonamide proton .

b. N-(2-Phenoxyphenyl)methanesulfonamide (CAS: 51765-51-6)

- Structure : Features a methanesulfonyl group instead of an aromatic sulfonyl moiety.

- Key Differences : The absence of aryl substituents on the sulfonyl group reduces steric hindrance and electron-withdrawing effects, resulting in lower thermal stability and weaker hydrogen-bonding capacity compared to the target compound .

c. 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine (CAS: 868214-04-4)

- Structure : Contains dual sulfonyl groups (4-chlorophenyl and tosyl) and a thiazole ring.

- The thiazole heterocycle offers distinct coordination sites for metal binding compared to the target’s simpler aryl framework .

Physicochemical Properties

*Estimated based on sulfonamide acidity trends.

Biological Activity

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine , with the CAS number 1023810-86-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, molecular characteristics, and biological evaluations, emphasizing its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₃ClN₂O₅S

- Molecular Weight : 404.82 g/mol

- Structural Characteristics : The compound features a sulfonamide group linked to a chloro-nitrophenyl moiety and a phenoxyphenyl amine structure, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves standard organic synthesis techniques, including nucleophilic substitution reactions, where the sulfonamide group is formed through the reaction of a sulfonyl chloride with an amine. The detailed synthetic pathway can be outlined as follows:

- Formation of Sulfonamide : Reacting a suitable sulfonyl chloride with 2-phenoxyaniline.

- Chlorination and Nitration : Introducing the chloro and nitro groups via electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The biological evaluation of this compound included in vitro assays against various bacterial strains.

| Microorganism | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Agar diffusion method |

| Escherichia coli | Moderate inhibitory | Broth microdilution |

| Candida albicans | Weak inhibitory | Disk diffusion assay |

The compound showed promising results against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MCF7 (Breast Cancer) | 15.5 | Sulforhodamine B (SRB) assay |

| HeLa (Cervical Cancer) | 20.3 | MTT assay |

| A549 (Lung Cancer) | 18.7 | SRB assay |

The results indicated that this compound exhibits selective cytotoxicity towards cancer cells, particularly in breast cancer models .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The study utilized both qualitative and quantitative methods to assess the minimum inhibitory concentration (MIC) against selected pathogens. Results demonstrated that the compound significantly inhibited bacterial growth, supporting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Potential

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer activity of this compound on human breast adenocarcinoma cells (MCF7). The study revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation pathways. These studies suggest that the compound effectively binds to active sites of target enzymes, potentially inhibiting their function and contributing to its biological activity .

Q & A

Q. What are the recommended synthetic methodologies for preparing ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine?

A two-step synthesis is typical:

Sulfonylation : React 4-chloro-2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline in anhydrous dichloromethane under inert conditions. Use triethylamine (1.5 equiv.) as a base to neutralize HCl byproducts. Monitor completion via TLC (hexane:ethyl acetate, 3:1).

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water yields the pure product. Validate purity via -NMR and HPLC-MS .

Q. How can the structural integrity of this compound be confirmed experimentally?

Combine:

- X-ray crystallography : Use SHELXL for refinement and WinGX for data processing. Collect high-resolution data (θ < 25°) and refine anisotropic displacement parameters. Validate using R-factors (e.g., ) .

- Spectroscopy : - and -NMR to confirm proton environments and carbon connectivity. IR spectroscopy to detect sulfonamide S=O stretches (~1350–1150 cm) .

Q. What key physicochemical properties should be prioritized for stability studies?

Q. Which analytical techniques are optimal for assessing purity and batch consistency?

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm.

- Elemental Analysis : Target <0.3% deviation from theoretical C, H, N, S values.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and isotopic pattern .

Advanced Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Example: If NMR suggests planar geometry but X-ray shows torsional strain:

Dynamic effects : Perform VT-NMR (−40°C to 80°C) to detect conformational averaging.

DFT calculations : Optimize geometry using Gaussian (B3LYP/6-31G*) and compare with experimental bond angles.

Twinned crystal analysis : Use SHELXL's TWIN/BASF commands to refine twinning fractions .

Q. What experimental designs are suitable for probing sulfonamide reactivity in catalytic systems?

Q. How can computational modeling predict supramolecular interactions in crystalline states?

Q. What strategies address discrepancies in biological activity across structurally similar sulfonamides?

- SAR studies : Synthesize derivatives with varied substituents (e.g., nitro → amino) and assay against target enzymes.

- Docking simulations (AutoDock Vina) : Compare binding poses using PDB structures (e.g., carbonic anhydrase II).

- Metabolic profiling : Incubate with liver microsomes and identify metabolites via UPLC-QTOF .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.